molecular formula C10H9FN2 B12443570 8-Fluoro-1-methylisoquinolin-3-amine

8-Fluoro-1-methylisoquinolin-3-amine

Katalognummer: B12443570
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: JRLAZVNJRFSDMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methylisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group in the isoquinoline precursor is replaced by a fluorine atom. For example, 3-aminoquinoline can be converted to 3-fluoroquinoline using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated isoquinolines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-1-methylisoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound N-oxide .

Wissenschaftliche Forschungsanwendungen

8-Fluoro-1-methylisoquinolin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Fluoro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, fluorinated isoquinolines can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Fluoro-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H9FN2

Molekulargewicht

176.19 g/mol

IUPAC-Name

8-fluoro-1-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-10-7(5-9(12)13-6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

JRLAZVNJRFSDMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC(=N1)N)C=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.